(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a hybrid molecule combining structural motifs of indol-2-one and thiazolidinone derivatives. Its Z-configuration at the exocyclic double bond and the presence of a 2-methoxyethyl substituent on the thiazolidinone ring distinguish it from similar analogs. Such compounds are typically synthesized via Knoevenagel condensation between substituted oxindoles and rhodanine derivatives, a method validated in related studies .
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-14-7-9-15(10-8-14)13-24-17-6-4-3-5-16(17)18(20(24)25)19-21(26)23(11-12-27-2)22(28)29-19/h3-10H,11-13H2,1-2H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBQHNTUPSUQSO-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCOC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCOC)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617694-99-2 | |
| Record name | (3Z)-3-[3-(2-METHOXYETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-METHYLBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a derivative of thiazolidinones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a thiazolidine core, which is significant for its biological activities. Thiazolidinones have been reported to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. The compound has shown promising results against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Some thiazolidinone derivatives have demonstrated MIC values ranging from 0.5 µg/mL against Staphylococcus aureus to higher values against resistant strains like MRSA and VRE .
- Antibiofilm Activity : The compound's ability to inhibit biofilm formation is particularly noteworthy. Compounds derived from thiazolidinones have been shown to disrupt biofilm architecture, thereby enhancing the efficacy of conventional antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) | Biofilm Inhibition Concentration (BIC) |
|---|---|---|---|
| 2 | S. aureus | 0.5 | >11% reduction at 10× MIC |
| 3a | MRSA | 3.62 - 7.14 | 8.23 |
| 3b | VRE | 2.95 - 4.63 | 7.56 |
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer potential:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors .
- Case Studies : Specific derivatives have been tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing significant cytotoxicity with IC50 values in the low micromolar range .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Derivative X | 10 |
| HepG2 | Derivative Y | 15 |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Thiazolidine Core : This core is essential for the interaction with biological targets.
- Substituents : The methoxyethyl group enhances solubility and may improve bioavailability.
- Indole Moiety : Known for its role in various biological activities including anti-inflammatory effects.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including those related to the compound , exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives and found that they displayed potent antibacterial activity against multiple Gram-positive and Gram-negative bacteria. The most active compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ampicillin and streptomycin .
Key Findings:
- Antibacterial Activity: Compounds exhibited MIC values ranging from 0.004 to 0.03 mg/mL.
- Fungal Activity: Antifungal properties were also noted, with MIC values between 0.004 and 0.06 mg/mL.
Table 1: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | En. Cloacae | 0.004 | 0.008 |
| Compound 15 | T. viride | 0.004 | 0.006 |
Indoleamine 2,3-Dioxygenase Inhibition
Another significant application of this compound is its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in the metabolism of tryptophan and plays a crucial role in immune regulation and cancer progression.
Mechanism of Action:
The compound modulates IDO activity, which can enhance the effectiveness of anti-cancer treatments and address tumor-specific immunosuppression associated with various cancers . It has been suggested that this inhibition may also be beneficial in treating conditions such as HIV infection by reducing immunosuppression.
Table 2: IDO Inhibition Applications
| Application | Description |
|---|---|
| Cancer Treatment | Enhances anti-cancer agents' effectiveness by inhibiting IDO activity. |
| Immunosuppression Treatment | Addresses immunosuppression associated with infectious diseases like HIV. |
Structural Scaffolding for Drug Development
The compound serves as a structural scaffold for synthesizing new bioactive molecules, particularly those targeting various diseases including diabetes and inflammatory conditions. Thiazolidinone derivatives have been successfully utilized in developing drugs for type 2 diabetes and other metabolic disorders .
Notable Examples:
- Glitazones: A class of thiazolidinediones used in diabetes management.
Research and Development Use
Due to its potential applications, the compound is primarily utilized in research settings to explore new therapeutic avenues and understand its biological mechanisms better . It is essential for researchers to handle the compound under strict laboratory conditions due to its bioactive nature.
Safety Data:
The compound is classified under specific safety regulations due to potential aquatic toxicity . Proper handling and disposal methods are recommended to mitigate environmental impact.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolidinone Ring
The 2-methoxyethyl group in the target compound contrasts with substituents in analogs like:
- (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), which has a phenyl group at the N3 position. The phenyl group increases aromatic interactions but reduces solubility compared to the methoxyethyl group .
Table 1: Substituent Effects on Thiazolidinone Derivatives
Indole/Indol-2-one Modifications
The 4-methylbenzyl group on the indol-2-one scaffold differentiates the target compound from:
- (3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one (), which lacks the methyl group, reducing steric hindrance and altering π-π stacking interactions .
- (3Z)-1-(4-Methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (), where a phenylethyl group replaces the methoxyethyl, increasing hydrophobicity .
Table 2: Comparative Bioactivity of Key Analogs
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how is structural confirmation achieved?
Answer:
The compound can be synthesized via cyclocondensation reactions using indole and thiazolidinone precursors. A typical method involves:
- Step 1: Reacting a 3-formylindole derivative with a 2-amino-4-oxo-thiazolidinone under reflux in acetic acid (3–5 hours) to form the Schiff base intermediate .
- Step 2: Cyclization with mercaptoacetic acid or thiourea derivatives to form the thioxo-thiazolidinone core .
- Structural Confirmation: Use FT-IR to confirm the presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. ¹H/¹³C NMR is critical for verifying stereochemistry (Z-configuration) and substituent positions (e.g., methoxyethyl and methylbenzyl groups) .
Advanced: How can reaction conditions be optimized to improve yield during cyclocondensation?
Answer:
- Catalyst Optimization: Sodium acetate (2.0 equiv) in acetic acid enhances proton exchange, accelerating imine formation .
- Temperature Control: Reflux at 110–120°C for 3–5 hours balances reaction completion and minimizes side products (e.g., over-oxidation of thiol groups) .
- Solvent Selection: Ethanol or DMF/acetic acid mixtures improve solubility of intermediates, reducing premature precipitation .
- Yield Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1); typical yields range from 65–75% after recrystallization .
Basic: What spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?
Answer:
- FT-IR: Identifies key functional groups (e.g., C=S at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹, and N-H stretches at ~3300 cm⁻¹) .
- NMR Spectroscopy:
- X-ray Crystallography: Resolves Z-configuration of the exocyclic double bond and spatial arrangement of bulky substituents .
Advanced: How can solubility challenges during purification be resolved?
Answer:
- Solvent Screening: Use mixed solvents (e.g., ethanol/water or DMF/acetic acid) for recrystallization to balance polarity and solubility .
- Derivatization: Temporarily protect reactive groups (e.g., acetylation of hydroxyl groups) to enhance crystallinity .
- Chromatography: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediates prone to aggregation .
Basic: What initial biological assays are suitable for evaluating antimicrobial activity?
Answer:
- Agar Diffusion Assay: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL. Zones of inhibition >10 mm indicate potential activity .
- MIC Determination: Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations. Compare with standard antibiotics (e.g., ampicillin) .
- Antioxidant Screening: DPPH radical scavenging assay (IC₅₀ values < 50 µg/mL suggest significant activity) .
Advanced: How can molecular docking predict interactions with biological targets?
Answer:
- Target Selection: Prioritize enzymes like DNA gyrase (PDB ID: 1KZN) or tyrosinase (PDB ID: 5M8Q) based on structural similarities to known inhibitors .
- Docking Parameters: Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites (e.g., 25 ų for gyrase ATP-binding pocket).
- Key Interactions: Look for hydrogen bonds with Arg136 (gyrase) or π-π stacking with His263 (tyrosinase). Binding energies < −7.0 kcal/mol suggest strong affinity .
Advanced: What side reactions occur during synthesis, and how are they mitigated?
Answer:
- Oxidation of Thiols: Thioxo groups (C=S) may oxidize to sulfonyl (C=O) derivatives under prolonged heating. Mitigate by degassing solvents and using inert atmospheres .
- Racemization: The Z-configuration can isomerize to E under basic conditions. Control pH (<7) and avoid strong bases during workup .
- Byproduct Formation: Unreacted 3-formylindole may form dimers. Monitor via HPLC and optimize stoichiometry (1.1:1 ratio of aldehyde to thiazolidinone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
